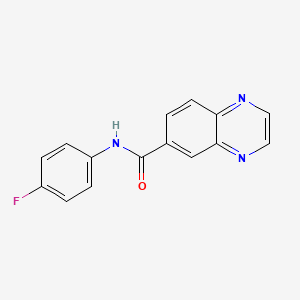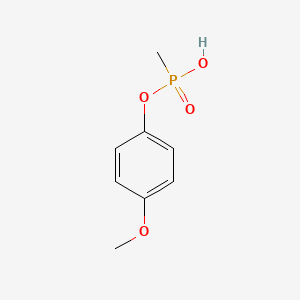![molecular formula C24H41N3O2 B5128285 N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DCPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DCPU belongs to the class of urea-based compounds and has been studied extensively for its applications in various medical fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
作用机制
The mechanism of action of DCPU is not yet fully understood. However, it has been proposed that DCPU exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. DCPU has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
DCPU has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and PDE4. DCPU has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, DCPU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DCPU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DCPU has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, there are also some limitations to the use of DCPU in lab experiments. For example, DCPU has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, DCPU has not yet been extensively studied in human clinical trials, which limits its potential for use in clinical applications.
未来方向
There are several future directions for research on DCPU. One potential direction is to further investigate the mechanism of action of DCPU. This could involve studying the effects of DCPU on various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. Another potential direction is to investigate the potential use of DCPU in combination with other drugs or therapies. Finally, future research could focus on the development of new formulations of DCPU that improve its solubility and bioavailability, making it more suitable for use in clinical applications.
Conclusion
DCPU is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound with potential applications in a variety of medical fields. While there are still some limitations to the use of DCPU in lab experiments, further research on this compound could lead to the development of new therapies for a range of diseases.
合成方法
DCPU can be synthesized using a variety of methods, including condensation of 4-decyloxyaniline with 1-piperidinoethyl isocyanate, and N-alkylation of N-(4-hydroxyphenyl)piperazine with 1-bromo-2-decyloxyethane followed by reaction with phosgene. The synthesis of DCPU is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
DCPU has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. DCPU has been studied as a potential treatment for various types of cancer, including prostate cancer, breast cancer, and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DCPU has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
1-(4-decoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O2/c1-2-3-4-5-6-7-8-12-21-29-23-15-13-22(14-16-23)26-24(28)25-17-20-27-18-10-9-11-19-27/h13-16H,2-12,17-21H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRWMGLWIRXJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)


![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)